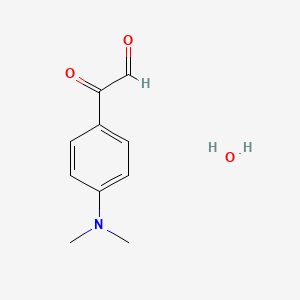

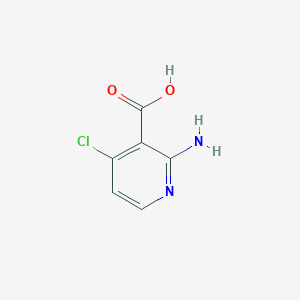

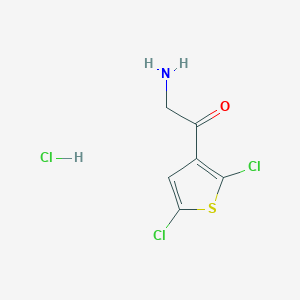

2-Amino-4-chloronicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinic acid derivatives is a topic of interest in several of the provided papers. For instance, a practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could be relevant to the synthesis of 2-amino-4-chloronicotinic acid . Another paper reports the electrochemical synthesis of 6-aminonicotinic acid, which suggests that electrochemical methods could potentially be applied to the synthesis of 2-amino-4-chloronicotinic acid . Additionally, a microwave-assisted synthesis method is presented for preparing 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, which could be adapted for the synthesis of 2-amino-4-chloronicotinic acid . A novel four-step synthesis method starting from quinoline is also reported, which includes oxidation, intramolecular dehydration, ammonolysis, and Hofmann degradation . Lastly, the synthesis of 2-(arylamino)nicotinic acids in high-temperature water is described, which involves amination of 2-chloronicotinic acid with aromatic amine derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid, a related compound, has been analyzed and found to crystallize in the centrosymmetric space group P2(1)/c in the zwitterionic form. Intermolecular N--H...O hydrogen bonds and C--H...O interactions link molecules into zigzag chains, with a dihedral angle between the planes of adjacent molecules in a chain being 9.77 degrees . This information provides a basis for understanding the potential molecular structure and intermolecular interactions of 2-amino-4-chloronicotinic acid.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-amino-4-chloronicotinic acid. However, the synthesis methods described for related compounds suggest that 2-amino-4-chloronicotinic acid could undergo similar reactions, such as amination, reduction, and electrochemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-chloronicotinic acid are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds imply that 2-amino-4-chloronicotinic acid would exhibit properties typical of nicotinic acid derivatives, such as solubility in polar solvents, potential for forming hydrogen bonds, and reactivity towards nucleophilic substitution due to the presence of the chloro group .

Wissenschaftliche Forschungsanwendungen

Application in Environmental Science

- Specific Scientific Field : Environmental Science .

- Summary of the Application : 2-Amino-4-chloronicotinic acid is an intermediate product in the synthesis of many commercial dyes. Its wide application has led to the generation of a series of dye wastewater. The discharge of untreated dye wastewater could bring environmental concerns .

- Methods of Application or Experimental Procedures : The study featured a H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method. The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .

- Summary of Results or Outcomes : The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to the FeSO4 Fenton system. The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH. For 3.04×105 μg/L of AMA dye wastewater, the optimal reaction conditions considered in this study are 1.70 g/L of nano-Fe3O4 dosage, 53.52 mmol/L of H2O2 dosage, pH 5.14, and 388.97 min as system reaction time .

Application in Chemical Synthesis

- Specific Scientific Field : Chemical Synthesis .

- Summary of the Application : 2-Amino-4-chloronicotinic acid is used as a building block in the synthesis of various chemical compounds. It is often used in the pharmaceutical industry for the production of drugs .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, 2-Amino-4-chloronicotinic acid would be reacted with other reagents under controlled conditions to produce the desired compound .

- Summary of Results or Outcomes : The outcomes of these reactions would be the production of a new compound. .

Application in Biochemical Research

- Specific Scientific Field : Biochemical Research .

- Summary of the Application : A study combined Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular biochemical research being conducted .

Application in Chemical Synthesis

- Specific Scientific Field : Chemical Synthesis .

- Summary of the Application : 2-Amino-4-chloronicotinic acid is used as a building block in the synthesis of various chemical compounds. It is often used in the pharmaceutical industry for the production of drugs .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, 2-Amino-4-chloronicotinic acid would be reacted with other reagents under controlled conditions to produce the desired compound .

- Summary of Results or Outcomes : The outcomes of these reactions would be the production of a new compound. .

Application in Biochemical Research

- Specific Scientific Field : Biochemical Research .

- Summary of the Application : A study combined Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular biochemical research being conducted .

Safety And Hazards

The safety information for 2-Amino-4-chloronicotinic acid indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

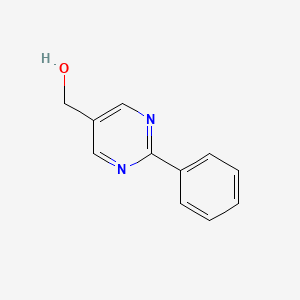

2-amino-4-chloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOLUVNNXZDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615601 |

Source

|

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloronicotinic acid | |

CAS RN |

605661-83-4 |

Source

|

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)